(E)-2-((3,4-dimethylphenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one
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Overview
Description
(E)-2-((3,4-dimethylphenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a hydroxybenzylidene group and a dimethylphenylamino group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((3,4-dimethylphenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with a thiazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((3,4-dimethylphenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), and Friedel-Crafts catalysts (aluminum chloride).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halo, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe for studying biological processes and interactions.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-((3,4-dimethylphenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes involved in cell replication. If it has anticancer activity, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((3,4-dimethylphenyl)amino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Similar structure with a methoxy group instead of a hydroxy group.
(E)-2-((3,4-dimethylphenyl)amino)-5-(4-chlorobenzylidene)thiazol-4(5H)-one: Similar structure with a chloro group instead of a hydroxy group.
Uniqueness
The presence of the hydroxy group in (E)-2-((3,4-dimethylphenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one may enhance its hydrogen bonding capabilities, potentially leading to unique interactions with biological targets or other molecules. This could result in distinct pharmacological or chemical properties compared to its analogs.
Properties
IUPAC Name |
(5E)-2-(3,4-dimethylphenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11-3-6-14(9-12(11)2)19-18-20-17(22)16(23-18)10-13-4-7-15(21)8-5-13/h3-10,21H,1-2H3,(H,19,20,22)/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYIYJMPCQSSOW-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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